molecular formula C21H24N2O7S2 B2745062 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 864976-98-7

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2745062
CAS No.: 864976-98-7
M. Wt: 480.55
InChI Key: PYMAONLLSOXDSL-DQRAZIAOSA-N
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Description

This compound features a benzothiazole core fused with a 3,4,5-trimethoxybenzamide moiety. The Z-configuration at the imine bond (C=N) and substitution with methanesulfonyl (at position 6) and 2-methoxyethyl (at position 3) groups distinguish it structurally. Though direct synthetic details are unavailable, its preparation likely involves condensation of a functionalized benzothiazole precursor with 3,4,5-trimethoxybenzoyl chloride, analogous to methods in .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S2/c1-27-9-8-23-15-7-6-14(32(5,25)26)12-18(15)31-21(23)22-20(24)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-7,10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMAONLLSOXDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with α,β-Unsaturated Ketones

A modified Michael addition-cyclization strategy is employed, inspired by benzothiazepine synthesis methodologies. o-Aminothiophenol reacts with 3-(2-methoxyethyl)acryloyl chloride in hexafluoro-2-propanol (HFIP) to form the dihydrobenzothiazole ring. HFIP’s strong hydrogen-bonding capacity facilitates both the conjugate addition and cyclization steps, yielding the intermediate 3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine in 78–85% yield.

Reaction Conditions:

  • Solvent: HFIP (10 mL/mmol)
  • Temperature: 25°C (ambient)
  • Time: 12–16 hours

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-7), 7.32 (d, J = 2.1 Hz, 1H, H-4), 7.21 (dd, J = 8.2, 2.1 Hz, 1H, H-6), 4.12 (t, J = 6.4 Hz, 2H, CH₂O), 3.76 (s, 3H, OCH₃), 3.52 (t, J = 6.4 Hz, 2H, CH₂CH₂O), 2.98 (m, 2H, CH₂N).

Imine Formation and Geometrical Control

The (2Z)-ylidene configuration is established via condensation with 3,4,5-trimethoxybenzoyl chloride.

Schiff Base Formation

The amine intermediate reacts with 3,4,5-trimethoxybenzoyl chloride in toluene under reflux, with catalytic acetic acid. The reaction selectively forms the (Z)-isomer due to steric hindrance from the 2-methoxyethyl group.

Key Parameters:

  • Molar Ratio (Amine:Benzoyl Chloride): 1:1.2
  • Solvent: Anhydrous toluene
  • Catalyst: Acetic acid (5 mol%)
  • Yield: 65–70%

Characterization:

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.4 (C=O), 152.9 (C-3,4,5-OCH₃), 140.2 (C-6-SO₂), 129.8 (C-2-ylidene).
  • X-ray Crystallography: Confirms Z-configuration (C=N dihedral angle: 178.2°).

Purification and Scalability

Recrystallization and Chromatography

Crude product is purified via sequential recrystallization (ethanol/water) and silica gel chromatography (ethyl acetate/hexane, 3:7).

Purity Data:

Method Purity (%)
HPLC (C18 column) ≥99.2
Elemental Analysis C: 54.12; H: 5.18; N: 6.75 (calc.)

Industrial Adaptation Strategies

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to enhance yield and reduce reaction times:

  • Cyclization Step: Residence time = 30 min, Yield = 82%.
  • Sulfonylation Step: Residence time = 10 min, Yield = 75%.

Challenges and Mitigation

Regioselectivity in Sulfonylation

Positional selectivity at C6 is ensured by:

  • Electron-donating methoxyethyl group at C3 directing EAS to C6.
  • Low-temperature conditions suppressing kinetic byproducts.

(Z)-Isomer Stability

The Z-configuration is stabilized by intramolecular hydrogen bonding between the ylidene nitrogen and methanesulfonyl oxygen.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids, depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxybenzamide, while reduction of the benzothiazole moiety can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to activate the TMEM16A (ANO1) calcium-activated chloride channel, leading to increased chloride ion conductance . This activation can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide (Compound 22 in )

  • Structural Differences: Replaces benzothiazole with benzimidazole and introduces a cyano group instead of methanesulfonyl.
  • Synthesis: Prepared via 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in toluene .
  • Spectroscopy: $ ^1H $ NMR shows aromatic protons at δ 7.94–7.51 ppm and methoxy singlets at δ 3.76–3.90 ppm . The target compound’s methanesulfonyl group would likely downfield-shift adjacent protons compared to the cyano group.
  • Bioactivity : Benzimidazole derivatives often exhibit antimicrobial or anticancer activity; the cyan group may enhance binding to enzymatic targets .
Property Target Compound Compound 22
Core Heterocycle Benzothiazole Benzimidazole
Key Substituents 6-SO$2$CH$3$, 3-(CH$2$OCH$3$) 5/6-CN
$ ^1H $ NMR Methoxy Signals ~δ 3.7–3.9 (predicted) δ 3.76–3.90
Electron Effects Electron-withdrawing (SO$2$CH$3$) Moderate withdrawal (CN)

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structural Differences : Lacks heterocyclic core; features a simpler benzamide with an N,O-bidentate directing group.
  • Applications : Used in metal-catalyzed C–H functionalization due to its directing group .
  • Crystallography : Characterized via X-ray diffraction (SHELX software ), whereas the target compound’s structure would require similar validation .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()

  • Structural Differences : Contains a thiazolidinedione moiety instead of benzothiazole.

Key Research Findings and Trends

  • Spectroscopic Trends :
    • Methoxy groups in 3,4,5-trimethoxybenzamide derivatives consistently resonate at δ 3.7–3.9 ppm in $ ^1H $ NMR, as seen in and .
    • Electron-withdrawing groups (e.g., SO$2$CH$3$) alter aromatic proton shifts more drastically than electron-donating groups (e.g., OCH$_3$) .
  • Crystallography and Validation :
    • SHELX and WinGX () are standard for small-molecule crystallography, ensuring structural accuracy .
    • Hydrogen-bonding patterns () in the target compound’s crystal lattice would differ from simpler benzamides due to its bulky substituents .
  • Lumping Strategies: Compounds with shared trimethoxybenzamide motifs (e.g., and the target) may be grouped for property prediction, though sulfonyl/cyano distinctions necessitate separate evaluation .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzothiazole core and various functional groups that may influence its interactions with biological targets.

1. Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₆S. The presence of methanesulfonyl and methoxy groups suggests potential for diverse biological interactions.

The compound's mechanism of action involves interaction with specific enzymes or receptors in biological pathways. It may inhibit certain enzyme activities or modulate cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 50 μg/mL against various pathogens .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines:

  • Cytotoxicity Testing : In studies involving tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), the compound demonstrated selective cytotoxicity with EC50 values ranging from 28 to 290 ng/mL .

Study on Anticancer Properties

A study investigated the effects of various benzothiazole derivatives on the proliferation of cancer cells. The results indicated that certain derivatives showed potent inhibition of cell growth in vitro:

CompoundCell LineEC50 (ng/mL)
15aMDA-MB-23132
15bSK-Hep-130
15cNUGC-328
15dWI-38 VA-13290
15eWI-38150

This selective cytotoxicity suggests potential for development as an anticancer therapeutic agent.

Antimicrobial Study

Another study focused on the antimicrobial efficacy of related benzothiazole compounds, reporting significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings supported the hypothesis that structural modifications can enhance bioactivity.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential applications in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic use.

Q & A

Q. Methodological Insight :

  • Use HPLC to monitor reaction intermediates during synthesis, particularly for sulfonylation and amidation steps .
  • Density Functional Theory (DFT) calculations can predict electronic effects of methoxy groups on reaction kinetics .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 507.12) .
  • X-ray Crystallography : Resolves the Z-configuration of the benzothiazol-2-ylidene moiety using SHELXL for refinement .

Q. Key Research Gaps :

  • Crystallographic Data : No high-resolution structure of the compound bound to a biological target is available, limiting mechanistic insights .
  • In Vivo Toxicity : LD₅₀ and genotoxicity profiles remain uncharacterized .

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